molecular formula C21H24FN3O6S B2548003 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868981-21-9

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2548003
CAS No.: 868981-21-9
M. Wt: 465.5
InChI Key: FDCIETWJDFHRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O6S and its molecular weight is 465.5. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones represent a novel class of antimicrobials with a unique mechanism for inhibiting bacterial protein synthesis. They have shown significant in vitro activities against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, strains resistant to other antibiotics were not cross-resistant to oxazolidinones, and their antibacterial activities were not affected by human serum, suggesting their potential for treating resistant bacterial infections (Zurenko et al., 1996).

Herbicidal Activities of Oxazolidinone Derivatives

Oxazolidinone derivatives have been investigated for their herbicidal properties. A study on novel triazolinone derivatives, which incorporated oxazolidinone pharmacophores, revealed promising herbicidal activity against broadleaf weeds in rice fields. This suggests the potential of oxazolidinone structures in developing new herbicides with specific action mechanisms (Luo et al., 2008).

COX-2 Inhibitors for Pain and Inflammation

Oxazolidinone derivatives have also been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, important for treating pain and inflammation. The introduction of a fluorine atom into these compounds has been shown to preserve COX-2 potency and enhance selectivity, highlighting the role of oxazolidinones in the development of new anti-inflammatory drugs (Hashimoto et al., 2002).

Synthesis of Non-Symmetrical Sulfamides

The synthesis of sulfamides, important in various therapeutic agents, can be challenging due to the use of hazardous reagents. N-sulfamoyloxazolidinone derivatives offer a safer and more convenient methodology for preparing nonsymmetrical sulfamides, demonstrating the versatility of oxazolidinones in organic synthesis (Borghese et al., 2006).

Role in Compulsive Food Consumption

Research into the role of orexin-1 receptor mechanisms on compulsive food consumption has utilized oxazolidinone derivatives to explore potential treatments for binge eating and other eating disorders. These studies provide insights into the neural systems that underlie compulsive behavior and suggest new therapeutic targets (Piccoli et al., 2012).

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCIETWJDFHRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.